molecular formula C12H22N2O2 B2404582 tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate CAS No. 2138167-45-8

tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B2404582
CAS No.: 2138167-45-8
M. Wt: 226.32
InChI Key: HDVSCPQXGLYSFG-UHFFFAOYSA-N
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Description

tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of the bicyclic structure 6-azabicyclo[3.2.1]octane, which is known for its rigidity and unique three-dimensional shape. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of the compound “tert-butyl N-{6-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .

Result of Action

Tropane alkaloids are known to have various effects, including analgesic, anticholinergic, and central nervous system effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the compound is a white crystalline powder with a melting point of about 194-196°C , indicating that it may be stable under normal environmental conditions but could degrade at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the reaction of 6-azabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate is used as a building block in organic synthesis. Its rigid structure makes it an excellent candidate for the synthesis of complex molecules.

Biology: In biological research, this compound is used to study the interactions of bicyclic structures with biological macromolecules. Its stability and reactivity make it a valuable tool in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

  • tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Comparison: tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate stands out due to its unique bicyclic structure, which imparts rigidity and stability. Compared to similar compounds, it offers distinct reactivity patterns and biological activities, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVSCPQXGLYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(C1)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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